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molecular formula C14H21NO B8577846 5-Amino-7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran CAS No. 178322-43-5

5-Amino-7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran

Cat. No. B8577846
M. Wt: 219.32 g/mol
InChI Key: BXNGFZZPAVKRDG-UHFFFAOYSA-N
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Patent
US05684041

Procedure details

A suspension of 7-tert-butyl-2,3-dihydro-3,3-dimethyl-5-nitro-benzothiophene (2.6 g, 8.8 mmol) in absolute EtOH (60 mL) is hydrogenated at 40 psi of H2 pressure on a Parr hydrogenation apparatus for 3 h at 22° C. The reaction is judged complete by TLC (hexane:EtOAc, 19:1; visualized with Dragendorff reagent). The reaction mixture is filtered through Celite and evaporated to yield the title compound as a purple solid, which is used without further purification.
Name
7-tert-butyl-2,3-dihydro-3,3-dimethyl-5-nitro-benzothiophene
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Dragendorff reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:13]2S[CH2:11][C:10]([CH3:15])([CH3:14])[C:9]=2[CH:8]=[C:7]([N+:16]([O-])=O)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].CCCCCC.CC[O:27]C(C)=O>CCO>[NH2:16][C:7]1[CH:6]=[C:5]([C:1]([CH3:3])([CH3:2])[CH3:4])[C:13]2[O:27][CH2:11][C:10]([CH3:14])([CH3:15])[C:9]=2[CH:8]=1

Inputs

Step One
Name
7-tert-butyl-2,3-dihydro-3,3-dimethyl-5-nitro-benzothiophene
Quantity
2.6 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=CC=2C(CSC21)(C)C)[N+](=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Dragendorff reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=C(C2=C(C(CO2)(C)C)C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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